Boc-alpha-ME-DL-val-OH
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Overview
Description
Mechanism of Action
Target of Action
It is known that boc-alpha-me-dl-val-oh is used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
This compound is a Boc-protected amino acid . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc .
Biochemical Pathways
As a boc-protected amino acid, it is likely involved in peptide synthesis .
Result of Action
As a Boc-protected amino acid, it is likely to be involved in the formation of peptides, which can have a wide range of effects depending on the specific peptides formed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-ME-DL-val-OH typically involves the reaction of 2,2-dimethoxyacetyl chloride with isobutanol to form the ester, followed by hydrolysis to yield the desired product . Another method involves the tert-butoxycarbonylation of amino acids and their derivatives using di-tert-butyl dicarbonate in the presence of a base . The reaction is carried out under anhydrous conditions, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Boc-alpha-ME-DL-val-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid in dioxane or trifluoroacetic acid are employed for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction produces reduced forms of the compound .
Properties
IUPAC Name |
2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPBQQXWXZWBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562604 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139938-00-4 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3-methylisovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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